Linker Length Optimization: PEG3 Outperforms PEG2 and PEG4 in ERα-Targeting PROTAC Degradation
In a comparative study of PROTAC linkers, the PEG3-based construct (LCL-ER(dec)) demonstrated superior estrogen receptor alpha (ERα) degradation activity compared to analogous PEG2 and PEG4 linkers [1]. The data shows that while all three linkers showed similar binding affinity (IC50: 30–50 nM), the PEG3 variant was the most effective at degrading the target protein, highlighting its functional superiority for this application.
| Evidence Dimension | ERα degradation activity |
|---|---|
| Target Compound Data | Highest degradation activity among tested analogs |
| Comparator Or Baseline | LCL-ER(dec)-P2 (PEG2 linker) and LCL-ER(dec)-P4 (PEG4 linker); both had lower degradation activity than the PEG3 variant. |
| Quantified Difference | Not explicitly quantified, but described as 'highest activity' for PEG3 [1]. |
| Conditions | ERα binding (IC50 = 30–50 nM) and degradation assay in cellular context [1]. |
Why This Matters
This direct comparative evidence demonstrates that the PEG3 length is functionally superior to PEG2 and PEG4 for this application, making it the optimal choice for PROTAC developers aiming to maximize degradation efficiency.
- [1] MEDCHEM NEWS. (2023). デコイ核酸型PROTACの分子デザイン. Vol.33 No.2, p.24. View Source
